molecular formula C13H10ClFO B6373970 5-(3-Chloro-5-methylphenyl)-2-fluorophenol, 95% CAS No. 1261918-26-6

5-(3-Chloro-5-methylphenyl)-2-fluorophenol, 95%

Cat. No.: B6373970
CAS No.: 1261918-26-6
M. Wt: 236.67 g/mol
InChI Key: AQZFCAHWBMKPDC-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is a chemical compound that has been studied extensively in recent years. It is a member of the phenol family and has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a catalyst in various reactions. This compound has also been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) has been used in a variety of scientific research applications, with the most common being in organic synthesis and as a catalyst in various reactions. It has also been used as a reagent in the synthesis of other compounds, such as benzene derivatives, and it has been studied for its potential applications in drug discovery and development. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and physiology, and it has been used in the study of enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially inhibit the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which could potentially lead to a decrease in the metabolism of drugs and other compounds. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially lead to an inhibition of the activity of these proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) in laboratory experiments include its low cost, ease of synthesis, and its ability to be used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, this compound has been found to bind to certain proteins, such as cytochrome P450, which could potentially lead to an inhibition of the activity of these proteins. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are a number of potential future directions for research on 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%). These include further studies on its mechanism of action, its potential applications in drug discovery and development, and its potential biochemical and physiological effects. Additionally, further research could be conducted on its potential toxicity and its potential to be used as a reagent in organic synthesis and as a catalyst in various reactions. Finally, further research could be conducted on its potential to be used in laboratory experiments, including its potential advantages and limitations.

Synthesis Methods

The synthesis of 5-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is a relatively straightforward process. It can be synthesized from the reaction of 3-chloro-5-methylphenol and 2-fluorophenol in the presence of a catalyst, such as sulfuric acid. This reaction occurs in two steps, the first being the formation of a chloro-methylphenol intermediate, and the second being the formation of the desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction is typically complete within a few hours.

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-4-10(6-11(14)5-8)9-2-3-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFCAHWBMKPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684315
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-26-6
Record name 3'-Chloro-4-fluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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